REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([C:11]([CH3:23])([CH3:22])[C:12](OCC3C=CC=CC=3)=[O:13])[NH:8]2)=[CH:4][C:3]=1[N+:24]([O-:26])=[O:25].CC(C[AlH]CC(C)C)C>C(Cl)Cl>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([C:11]([CH3:23])([CH3:22])[CH2:12][OH:13])[NH:8]2)=[CH:4][C:3]=1[N+:24]([O-:26])=[O:25]
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Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C2C=C(NC2=C1)C(C(=O)OCC1=CC=CC=C1)(C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h at that temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc (100 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (10% EtOAc in petroleum ether)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C2C=C(NC2=C1)C(CO)(C)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |